Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate
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Overview
Description
Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate is an organic compound with a complex structure that includes a cyclohexyl ring, a hydroxymethyl group, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate typically involves multiple stepsThe reaction conditions often require the use of protecting groups, catalysts, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl ester moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role as a building block in bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a prodrug, releasing active metabolites upon enzymatic cleavage. These metabolites can then interact with biological targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
Similar Compounds
[(1R,2S,5S)-2-amino-5-(dimethylamino)carbonyl]cyclohexylcarbamate oxalic acid: Shares a similar cyclohexyl structure but differs in functional groups.
N-[(1R,2S,5S)-2-amino-5-(dimethylamino)carbonyl]cyclohexylcarbamic acid tert-butyl ester: Another compound with a cyclohexyl ring and carbamate functionality.
Uniqueness
Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate is unique due to its specific stereochemistry and the presence of both hydroxymethyl and benzyl ester groups. This combination of features makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
benzyl N-[(1S,2S)-2-(hydroxymethyl)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11H2,(H,16,18)/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKOCIWFRPQJLH-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)CO)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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